Cas no 85614-43-3 (Methyl 5-allyl-3-methoxysalicylate)

Methyl 5-allyl-3-methoxysalicylate structure
85614-43-3 structure
상품 이름:Methyl 5-allyl-3-methoxysalicylate
CAS 번호:85614-43-3
MF:C12H14O4
메가와트:222.237164020538
MDL:MFCD04038819
CID:60899
PubChem ID:24883687

Methyl 5-allyl-3-methoxysalicylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
    • Methyl 5-Allyl-3-Methoxysalicylate
    • 2-?hydroxy-?3-?methoxy-?5-?(2-?propen-?1-?yl)?Benzoic acid methyl ester
    • methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate
    • Methyl 5-Allyl-3-met
    • 5-Allyl-2-hydroxy-3-methoxybenzoic Acid Methyl Ester
    • 5-Allyl-3-methoxysalicylic Acid Methyl Ester
    • Methyl 5-Allyl-2-Hydroxy-3-Methoxy Benzoate
    • Benzoic acid, 2-hydroxy-3-methoxy-5-(2-propenyl)-, methyl ester
    • KSC496K1L
    • 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid methyl ester
    • methyl 3-methoxy-5-allylsalicylate
    • Benzoic acid, 2-hydroxy-3-methoxy-5-(2-propenyl)-, methyl ester (9CI)
    • Methyl 2-hydroxy-3-methoxy-5-(2-propen-1-yl)benzoate (ACI)
    • Methyl 5-allyl-3-methoxysalicylate
    • MDL: MFCD04038819
    • 인치: 1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)11(13)10(7-8)15-2/h4,6-7,13H,1,5H2,2-3H3
    • InChIKey: LYSUGZLJKRSLHM-UHFFFAOYSA-N
    • 미소: O=C(C1C(O)=C(OC)C=C(CC=C)C=1)OC

계산된 속성

  • 정밀분자량: 222.08900
  • 동위원소 질량: 222.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 251
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.8

실험적 성질

  • 색과 성상: 흰색에서 황색 분말, 결정, 결정 분말 및 / 또는 큰 블록
  • 밀도: 1.144
  • 융해점: 54-58 °C (lit.)
  • 비등점: 174°C/12mmHg(lit.)
  • 플래시 포인트: >110 ºC
  • 굴절률: 1.535
  • PSA: 55.76000
  • LogP: 1.91590

Methyl 5-allyl-3-methoxysalicylate 보안 정보

Methyl 5-allyl-3-methoxysalicylate 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Methyl 5-allyl-3-methoxysalicylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D956516-100g
Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
85614-43-3 98%
100g
$130 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M81220-25g
Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
85614-43-3 97%
25g
¥151.0 2022-04-27
abcr
AB474554-25 g
Methyl 5-allyl-3-methoxysalicylate, 98%; .
85614-43-3 98%
25g
€74.60 2023-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-235789-25g
Methyl 5-allyl-3-methoxysalicylate,
85614-43-3
25g
¥308.00 2023-09-05
Ambeed
A557496-100g
Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
85614-43-3 98%
100g
$130.0 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137076-100g
Methyl 5-allyl-3-methoxysalicylate
85614-43-3 ≥98.0%(GC)
100g
¥552.90 2023-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
652059-25G
Methyl 5-allyl-3-methoxysalicylate
85614-43-3
25g
¥990.76 2023-12-01
Ambeed
A557496-25g
Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
85614-43-3 98%
25g
$33.0 2025-02-25
TRC
M265510-10g
Methyl 5-Allyl-3-methoxysalicylate
85614-43-3
10g
$253.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137076-500g
Methyl 5-allyl-3-methoxysalicylate
85614-43-3 ≥98.0%(GC)
500g
¥2365.90 2023-09-02

Methyl 5-allyl-3-methoxysalicylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Catalysts: Potassium carbonate
3.1 -
참조
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors
Bishop, John E.; et al, Journal of Medicinal Chemistry, 1991, 34(5), 1612-24

합성회로 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 - 5 °C
1.2 3 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Sulfamic acid ,  Sodium chlorite Solvents: Acetone ,  Water ;  1 h, 0 - 5 °C
3.1 Reagents: Sulfuric acid ;  overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
4.1 rt → 250 °C; 2 h, 220 - 250 °C
참조
Synthesis of choleretic drug alibendol
Ouyang, Hongxia; et al, Jingxi Huagong, 2011, 28(12), 1199-1202

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 80 °C
2.1 30 - 90 min, 180 - 250 °C; 250 °C → rt
참조
Synthesis of Precursor of 18F-Fallypride
Yang, Min; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(9), 517-519

합성회로 4

반응 조건
1.1 rt → 250 °C; 2 h, 220 - 250 °C
참조
Synthesis of choleretic drug alibendol
Ouyang, Hongxia; et al, Jingxi Huagong, 2011, 28(12), 1199-1202

합성회로 5

반응 조건
1.1 30 - 90 min, 180 - 250 °C; 250 °C → rt
참조
Synthesis of Precursor of 18F-Fallypride
Yang, Min; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(9), 517-519

합성회로 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, 80 °C; 80 °C → 20 °C
2.1 Reagents: Amberlyst 15 Solvents: Chloroform ;  rt; 3 h, reflux
2.2 Reagents: Boron trifluoride etherate ,  m-Chloroperbenzoic acid ;  1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 2 h, 200 - 210 °C
참조
A synthesis of alibendol, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA oxidation of o-vanillin
Kim, Eunju; et al, Bulletin of the Korean Chemical Society, 2004, 25(11), 1720-1722

합성회로 7

반응 조건
1.1 Reagents: Sulfamic acid ,  Sodium chlorite Solvents: Acetone ,  Water ;  1 h, 0 - 5 °C
2.1 Reagents: Sulfuric acid ;  overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 rt → 250 °C; 2 h, 220 - 250 °C
참조
Synthesis of choleretic drug alibendol
Ouyang, Hongxia; et al, Jingxi Huagong, 2011, 28(12), 1199-1202

합성회로 8

반응 조건
1.1 Reagents: Sulfuric acid ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 rt → 250 °C; 2 h, 220 - 250 °C
참조
Synthesis of choleretic drug alibendol
Ouyang, Hongxia; et al, Jingxi Huagong, 2011, 28(12), 1199-1202

합성회로 9

반응 조건
1.1 Reagents: Amberlyst 15 Solvents: Chloroform ;  rt; 3 h, reflux
1.2 Reagents: Boron trifluoride etherate ,  m-Chloroperbenzoic acid ;  1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, 80 °C; 80 °C → 20 °C
3.1 2 h, 200 - 210 °C
참조
A synthesis of alibendol, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA oxidation of o-vanillin
Kim, Eunju; et al, Bulletin of the Korean Chemical Society, 2004, 25(11), 1720-1722

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, 80 °C; 80 °C → 20 °C
2.1 2 h, 200 - 210 °C
참조
A synthesis of alibendol, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA oxidation of o-vanillin
Kim, Eunju; et al, Bulletin of the Korean Chemical Society, 2004, 25(11), 1720-1722

합성회로 11

반응 조건
1.1 Reagents: Amberlyst 15 Solvents: Chloroform ;  rt; 3 h, reflux
1.2 Reagents: Boron trifluoride etherate ,  m-Chloroperbenzoic acid ;  1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 2 h, 200 - 210 °C
참조
A synthesis of alibendol, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA oxidation of o-vanillin
Kim, Eunju; et al, Bulletin of the Korean Chemical Society, 2004, 25(11), 1720-1722

Methyl 5-allyl-3-methoxysalicylate Raw materials

Methyl 5-allyl-3-methoxysalicylate Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:85614-43-3)Methyl 5-allyl-3-methoxysalicylate
sfd6982
순결:99.9%
재다:200kg
가격 ($):문의